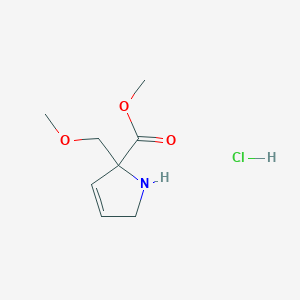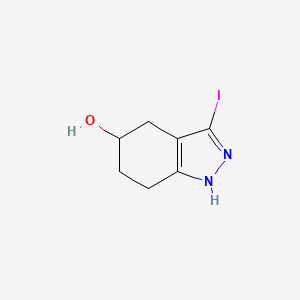
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of an iodine atom in the 3-position and a hydroxyl group in the 5-position of the tetrahydroindazole ring makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These β-keto esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 5-position can be oxidized to a ketone or reduced to a methylene group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups at the 3-position.
Oxidation: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-one.
Reduction: The major product is 3-iodo-4,5,6,7-tetrahydro-1H-indazole.
Applications De Recherche Scientifique
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit certain enzymes and receptors, leading to various therapeutic effects . For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-tetrahydro-1H-indazole: Lacks the iodine and hydroxyl groups, resulting in different chemical and biological properties.
3-iodo-1H-indazole: Lacks the tetrahydro ring, which affects its reactivity and biological activity.
3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole: Contains additional methyl groups, altering its steric and electronic properties.
Uniqueness
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H9IN2O |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-5-ol |
InChI |
InChI=1S/C7H9IN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h4,11H,1-3H2,(H,9,10) |
Clé InChI |
VGTYGSKQIVJZBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1O)C(=NN2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


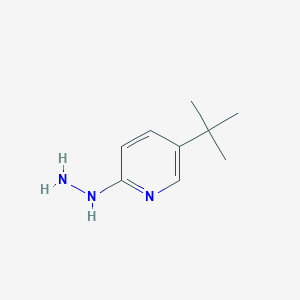
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
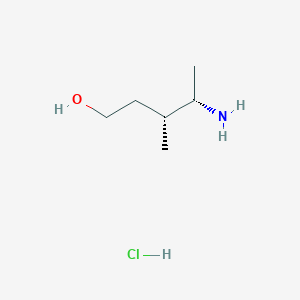
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
![[4-(Dimethylamino)-4-piperidyl]methanol](/img/structure/B13499220.png)
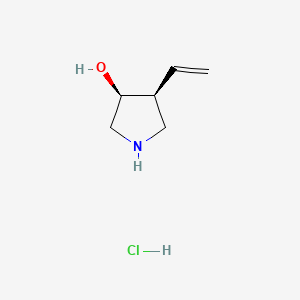
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
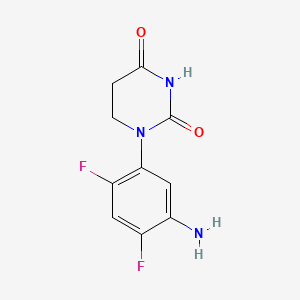
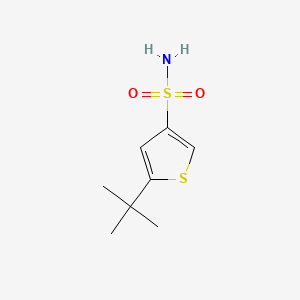
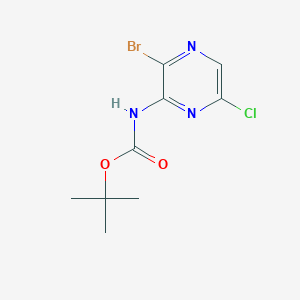
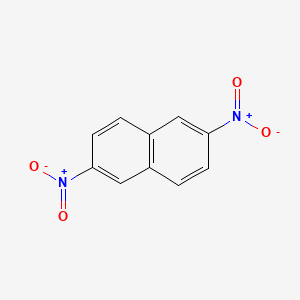
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
